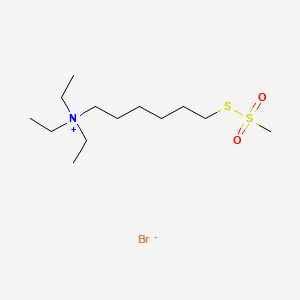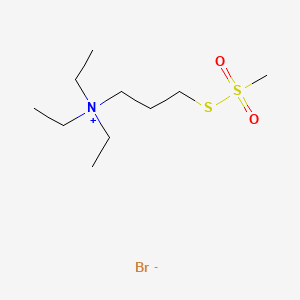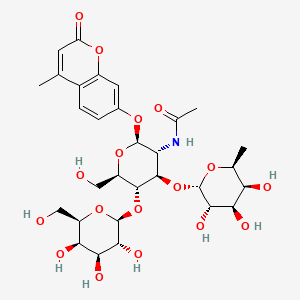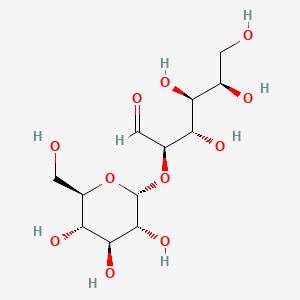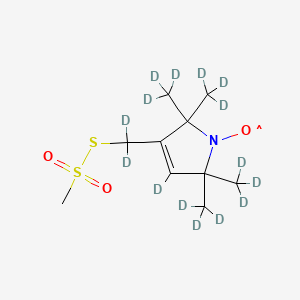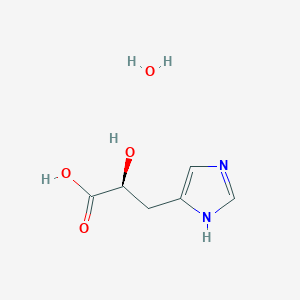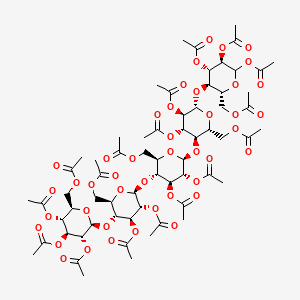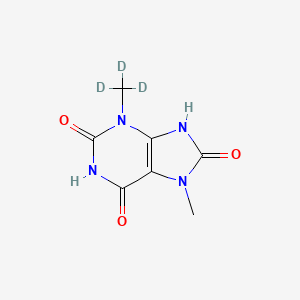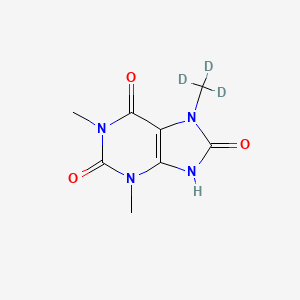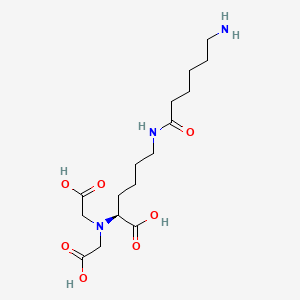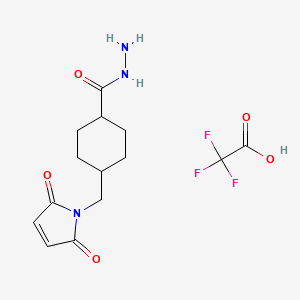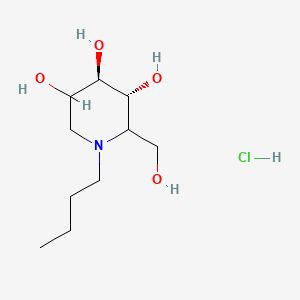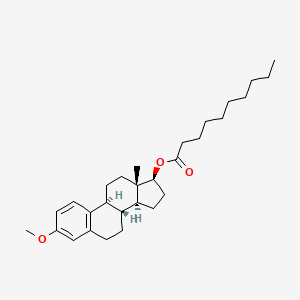
3,17beta-Estradiol-3-methylether-17-decanoate
Overview
Description
3,17beta-Estradiol-3-methylether-17-decanoate is a synthetic estrogen compound derived from estradiol, a natural hormone crucial for regulating the female reproductive system. This compound has been widely used in medical, environmental, and industrial research.
Preparation Methods
The synthesis of 3,17beta-Estradiol-3-methylether-17-decanoate involves several steps. The starting material, estradiol, undergoes methylation at the 3-position to form 3-methylestradiol. This intermediate is then esterified with decanoic acid to yield the final product . The reaction conditions typically involve the use of catalysts and solvents such as dichloromethane, ether, ethyl acetate, and methanol . Industrial production methods follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
3,17beta-Estradiol-3-methylether-17-decanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Scientific Research Applications
3,17beta-Estradiol-3-methylether-17-decanoate has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of detection methods.
Biology: The compound is used in studies related to hormone regulation and endocrine disruption.
Medicine: It serves as a model compound for studying estrogenic activity and its effects on various biological systems.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
3,17beta-Estradiol-3-methylether-17-decanoate exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate gene expression. The molecular targets include various genes involved in cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
3,17beta-Estradiol-3-methylether-17-decanoate is unique due to its specific ester and ether modifications, which enhance its stability and bioavailability compared to other estradiol derivatives. Similar compounds include:
Estradiol: The parent hormone with similar estrogenic activity but lower stability.
Estradiol valerate: Another ester derivative with different pharmacokinetic properties.
Estradiol benzoate: A commonly used ester with a shorter duration of action.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-4-5-6-7-8-9-10-11-28(30)32-27-17-16-26-25-14-12-21-20-22(31-3)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27H,4-12,14,16-19H2,1-3H3/t24-,25-,26+,27+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXNFLRIRGXPDQ-GVGNIZHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675883 | |
| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-trien-17-yl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042947-85-2 | |
| Record name | 3,17beta-Estradiol-3-methylether-17-decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1042947852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-trien-17-yl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,17.BETA.-ESTRADIOL-3-METHYLETHER-17-DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9JZF6S7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


